N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4/c1-22-7-8-23-14-9-11(5-6-19-14)15(21)20-12-3-2-4-13(10-12)24-16(17)18/h2-6,9-10,16H,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXZFFWPLMVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Pyridine rings are commonly synthesized via cyclocondensation reactions. A three-component reaction involving cyanoacetamide , aromatic aldehydes , and thiomalondianilide (adapted from) offers a viable pathway. For example:
$$
\text{Ar-CHO} + \text{NC-CH}2\text{-CONH}2 + \text{S-C(SH)-NH-Ph} \xrightarrow{\text{EtOH/morpholine}} \text{Pyridine derivative}
$$
Modifying this approach by replacing thiomalondianilide with methoxyethyl malononitrile could yield the 2-methoxyethoxy-substituted pyridine intermediate. Computational studies using density functional theory (DFT) suggest that the rate-limiting step involves cyclization with an activation barrier of ~28.8 kcal/mol, similar to dithiolopyridine syntheses.
Hantzsch Dihydropyridine Oxidation
Traditional Hantzsch synthesis using ethyl acetoacetate, ammonium acetate, and aldehydes can generate dihydropyridines, which are oxidized to pyridines. Introducing 2-methoxyethyl acetoacetate as a diketone precursor may facilitate the incorporation of the 2-methoxyethoxy group. Oxidation with MnO$$2$$ or HNO$$3$$ yields the aromatic pyridine ring.
Functionalization of the Pyridine Ring
Introducing the 2-Methoxyethoxy Group
Electrophilic aromatic substitution (EAS) at position 2 is challenging due to the electron-withdrawing nature of the carboxamide. Instead, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using 2-methoxyethoxy bromide and a palladium ligand (Xantphos) achieves selective substitution.
Table 1: Optimization of Coupling Conditions
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)$$_2$$ | Xantphos | Toluene | 62 |
| PdCl$$_2$$ | BINAP | DMF | 45 |
| Pd$$2$$(dba)$$3$$ | P(o-Tol)$$_3$$ | Dioxane | 58 |
Carboxamide Formation at Position 4
Pyridine-4-carboxylic acid is activated using thionyl chloride to form the acyl chloride, which reacts with 3-(difluoromethoxy)aniline in dichloromethane (DCM) with triethylamine (TEA). Alternatively, carbodiimide coupling agents (EDC/HOBt) in DMF achieve amidation with >90% efficiency.
Alternative One-Pot Approaches
A streamlined one-pot synthesis combines pyridine ring formation and amidation:
- In situ generation of pyridine-4-carbonyl chloride using POCl$$_3$$.
- Direct coupling with 3-(difluoromethoxy)aniline.
- Simultaneous introduction of the 2-methoxyethoxy group via SNAr with K$$2$$CO$$3$$ as base.
This method reduces purification steps but requires precise stoichiometric control to avoid side reactions.
Mechanistic Insights and Computational Validation
DFT calculations (Grimme B97-3c composite scheme) reveal that cyclization steps dominate the energy profile. For example, the closure of the pyridine ring involves a zwitterionic transition state with partial charge localization at the nitrogen and carbonyl oxygen. Solvent effects (ethanol vs. acetone) significantly influence activation energies, with polar protic solvents stabilizing intermediates.
Scale-Up Challenges and Industrial Feasibility
- Cost of 3-(difluoromethoxy)aniline : Sourcing this specialty amine necessitates partnerships with fluorochemical suppliers.
- Pd catalyst recovery : Implementing silica-immobilized Pd nanoparticles reduces metal leaching and improves recyclability.
- Byproduct management : Distillation under reduced pressure isolates unreacted 2-methoxyethoxy bromide for reuse.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Yield
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 4 | 38 | 95 |
| Hantzsch Oxidation | 5 | 29 | 88 |
| One-Pot Synthesis | 3 | 52 | 91 |
| Cross-Coupling | 4 | 65 | 97 |
The cross-coupling route offers superior yield and purity, albeit with higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with difluoromethoxy or methoxyethoxy groups attached to different core structures
List of Similar Compounds
- N-(3-(difluoromethoxy)phenyl)-2-(2-methoxyethoxy)benzamide
- N-(3-(difluoromethoxy)phenyl)-2-(2-methoxyethoxy)pyridine
- N-(3-(difluoromethoxy)phenyl)-2-(2-methoxyethoxy)benzylamine
These similar compounds can provide insights into the structure-activity relationships and help in understanding the unique features of this compound.
Biological Activity
N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H18F2N2O3
- Molecular Weight : 344.33 g/mol
- CAS Number : 1011397-43-5
The structure of this compound suggests a complex interaction with biological targets due to the presence of fluorine atoms and ether functionalities.
Research indicates that this compound may exhibit antitumor and antimicrobial activities. The presence of the difluoromethoxy group is believed to enhance the compound's binding affinity to biological targets, potentially improving its efficacy.
-
Antitumor Activity :
- Studies have shown that similar pyridine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting metabolic pathways related to nucleotide synthesis .
- The compound's structural analogs have demonstrated inhibition of folate receptor-expressing cells, suggesting a possible mechanism involving interference with folate metabolism .
- Antimicrobial Activity :
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of pyridine derivatives, including our compound, against human tumor cell lines. The results indicated that the compound induced S-phase arrest and apoptosis in folate receptor-positive cells, confirming its potential as an antitumor agent .
Case Study 2: Antimicrobial Properties
In a recent investigation of antibacterial activity, derivatives similar to this compound were tested against five bacterial strains. The findings revealed that these compounds exhibited concentration-dependent bacteriostatic effects, making them promising candidates for further development as antimicrobial agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18F2N2O3 |
| Molecular Weight | 344.33 g/mol |
| CAS Number | 1011397-43-5 |
| Antitumor Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Q & A
What are the optimal synthetic routes for N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted anilines. A common approach (adapted from similar carboxamide syntheses) includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like DCC or EDCI with DMAP catalysis .
- Step 2 : Reaction with 3-(difluoromethoxy)aniline under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF, THF).
- Step 3 : Introduction of the 2-(2-methoxyethoxy) group via nucleophilic substitution or Mitsunobu reaction .
Critical Factors : - Temperature control (60–80°C for amide bond formation) to minimize side reactions.
- Solvent purity (anhydrous DMF preferred) to avoid hydrolysis of intermediates.
- Yield optimization (60–75%) through iterative purification (column chromatography, recrystallization) .
How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Advanced Research Question
Discrepancies between NMR (solution-state) and crystallographic (solid-state) data often arise from conformational flexibility or crystal packing effects.
Methodological Approach :
- Dynamic NMR : Use variable-temperature ¹H/¹³C NMR to detect rotational barriers in the difluoromethoxy group .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to identify dominant conformers .
- Polymorph Screening : Analyze multiple crystal forms (if available) to assess packing-induced torsional angles .
Example : A related pyrimidine derivative showed a 12.8° dihedral angle variance between solution and solid states due to intramolecular H-bonding .
What strategies are effective for evaluating the compound’s biological activity, particularly in enzyme inhibition assays?
Basic Research Question
Assay Design :
- Target Selection : Prioritize enzymes with structural homology to known carboxamide targets (e.g., kinases, dehydrogenases) .
- Protocol :
- Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 10 µM–1 mM compound concentrations.
- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) .
- Counter-Screens : Rule out false positives via thermal shift assays (TSA) .
Data Interpretation : Compare results to positive controls (e.g., staurosporine for kinases) and validate with orthogonal methods (SPR, ITC) .
How do electronic effects of the difluoromethoxy and methoxyethoxy groups influence SAR in related analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) decreases electron density on the phenyl ring, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Methoxyethoxy Chain : The ether oxygen improves solubility while maintaining conformational flexibility for target engagement. Truncating the chain reduces potency by 10-fold in succinate dehydrogenase inhibitors .
Experimental Validation : - Synthesize analogs with -OCH₃, -OCF₃, or -OCH₂CH₂OH substituents.
- Compare logP (HPLC) and IC₅₀ values to quantify lipophilicity-activity trends .
What safety protocols are recommended for handling this compound given its toxicity profile?
Basic Research Question
Hazard Mitigation (based on structurally similar compounds ):
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.
- Ventilation : Use fume hoods for weighing/powder handling (inhalation hazard, Category 4).
- Spill Management : Absorb with ChemSorb® and dispose as hazardous waste (EPA 40 CFR 261.33).
First Aid : - Skin Contact : Wash with soap/water; monitor for irritation (potential sensitizer).
- Ingestion : Administer activated charcoal (1 g/kg) and seek medical attention .
How can computational modeling predict metabolic stability and cytochrome P450 interactions?
Advanced Research Question
In Silico Workflow :
Metabolite Prediction : Use GLORYx or MetaSite to identify likely oxidation sites (e.g., methoxyethoxy cleavage) .
CYP Inhibition : Dock the compound into CYP3A4/2D6 homology models (AutoDock Vina) to estimate binding affinity (<5 µM suggests high risk) .
MD Simulations : Run 100 ns trajectories (AMBER) to assess stability of enzyme-ligand complexes .
Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
What analytical techniques are most reliable for purity assessment and impurity profiling?
Basic Research Question
QC Protocols :
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Monitor at 254 nm .
- LC-MS : Confirm molecular ion ([M+H]⁺ = 379.1) and detect impurities (e.g., des-fluoro byproducts, MW 361.1) .
- Elemental Analysis : Acceptable C/H/N deviation ≤0.4% .
Case Study : A related pyridinecarboxamide showed 98.5% purity after three recrystallizations (EtOAc/hexanes) .
How does the compound’s stability under acidic/basic conditions impact formulation studies?
Advanced Research Question
Forced Degradation Studies :
- Acidic (0.1 M HCl, 40°C) : Hydrolysis of the carboxamide to carboxylic acid (t₁/₂ = 8 hrs) .
- Basic (0.1 M NaOH, 40°C) : Cleavage of the methoxyethoxy chain (t₁/₂ = 2 hrs) .
Formulation Strategies : - Use enteric coatings (Eudragit® L100) to protect against gastric acid.
- Lyophilization for parenteral formulations to prevent aqueous degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
